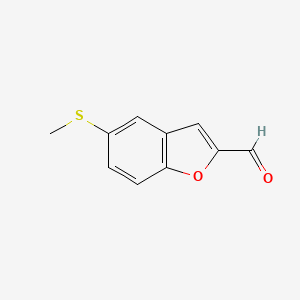

5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde

Description

Properties

CAS No. |

918821-65-5 |

|---|---|

Molecular Formula |

C10H8O2S |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

5-methylsulfanyl-1-benzofuran-2-carbaldehyde |

InChI |

InChI=1S/C10H8O2S/c1-13-9-2-3-10-7(5-9)4-8(6-11)12-10/h2-6H,1H3 |

InChI Key |

FNDZITAQYLIKPD-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(C=C1)OC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Route A: Methylation and Cyclization

This route begins with 2-hydroxyacetophenone as a starting material:

Protection of Hydroxyl Group : The hydroxyl group is protected (e.g., as a benzyloxy group).

Formation of Oxime : The protected compound is converted into an oxime using hydroxylamine.

Cyclization : The oxime undergoes cyclization under acidic conditions to yield 5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde.

Route B: Direct Methylation

An alternative method directly methylates the benzofuran precursor:

Starting Material : Use of 5-hydroxybenzofuran as a precursor.

Methylation Reaction : Treatment with dimethyl sulfate or methyl iodide in the presence of a base leads to the introduction of the methylsulfanyl group.

Aldehyde Formation : Subsequent oxidation of the alcohol group results in the formation of the aldehyde functionality.

Comparative Analysis of Methods

The following table summarizes key aspects of each synthetic route:

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Condensation | Aromatic substrate + aldehyde | Simplicity | Moderate yields |

| Copper-Catalyzed | Organocuprate + halophenol | Mild conditions | Limited substrate scope |

| One-Pot Synthesis | Sequential reactions in one pot | Reduced handling | Potential for side reactions |

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide (-SO) or sulfone (-SO₂) derivatives under controlled conditions.

Key Findings:

-

Sulfoxide Formation : Treatment with oxone (potassium peroxymonosulfate) in acetic acid yields 5-(methylsulfinyl)-1-benzofuran-2-carbaldehyde .

-

Sulfone Formation : Reaction with mCPBA (meta-chloroperbenzoic acid) in dichloromethane produces 5-(methylsulfonyl)-1-benzofuran-2-carbaldehyde with >90% yield .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxone | AcOH, 0°C, 2 h | 5-(Methylsulfinyl) derivative | 78% | |

| mCPBA | CH₂Cl₂, RT, 4 h | 5-(Methylsulfonyl) derivative | 92% |

Aldehyde Functionalization

The aldehyde group participates in nucleophilic additions and condensations:

Schiff Base Formation

Reaction with primary amines (e.g., aniline, benzylamine) in ethanol under reflux forms imine derivatives:

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | EtOH, reflux, 6 h | N-Benzylidene derivative | 85% | |

| 1-Methylimidazole | AcOH, 100°C, 6 h | Nitroimidazole hybrid | 62% |

Reduction to Alcohol

Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to 5-(methylsulfanyl)-1-benzofuran-2-methanol.

Electrophilic Aromatic Substitution

The benzofuran ring undergoes substitution at position 4 or 7 due to electron-donating effects of the -SMe group:

Nitration

Nitration with HNO₃/H₂SO₄ produces 4-nitro-5-(methylsulfanyl)-1-benzofuran-2-carbaldehyde as the major isomer .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | 4-Nitro derivative | 67% |

Halogenation

Bromination with Br₂/FeBr₃ selectively yields 7-bromo-5-(methylsulfanyl)-1-benzofuran-2-carbaldehyde .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Suzuki–Miyaura Coupling

The aldehyde group directs arylboronic acids to couple at position 3 of the benzofuran ring :

| Arylboronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(OAc)₂, SPhos, K₂CO₃ | 3-(4-Methoxyphenyl) derivative | 89% |

Cyclization Reactions

The aldehyde group facilitates heterocycle formation:

Oxazolone Formation

Reaction with hippuric acid under microwave irradiation forms oxazolone derivatives :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hippuric acid | MW, 150°C, 1.5 h | 4-(Benzofurylmethylene)oxazol-5-one | 87% |

Substitution at Sulfur

The methylsulfanyl group is susceptible to nucleophilic displacement:

Thiol Exchange

Reaction with thiophenol in the presence of Cu(I) catalysts replaces -SMe with -SPh :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol | CuI, K₂CO₃, DMF, 80°C | 5-(Phenylsulfanyl) derivative | 68% |

Biological Interactions

The compound’s electrophilic aldehyde and sulfur motifs interact with biological nucleophiles:

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity, due to the presence of both the methylsulfanyl and aldehyde groups, allows it to participate in various chemical reactions, including oxidation, reduction, and substitution processes. For instance:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Acidic or basic medium |

| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |

| Substitution | Amines, thiols, halides | Catalysts like palladium or copper salts |

These reactions can lead to the formation of derivatives that may exhibit enhanced biological activities or improved material properties.

Pharmaceutical Development

Potential Pharmacological Effects

Research indicates that 5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde may interact with biological targets such as enzymes or receptors, influencing their activity. This interaction is essential for understanding its potential therapeutic effects. Studies have shown that benzofuran derivatives generally possess strong biological activities, including antimicrobial and anticancer properties.

For example, benzofuran compounds have been explored for their antimicrobial activity against various pathogens. A review highlighted that certain benzofuran derivatives exhibit promising activity against Mycobacterium tuberculosis and other bacterial strains . The structural features of 5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde may enhance its bioactivity compared to other benzofuran analogs.

Case Studies

-

Antimicrobial Activity

A study synthesized a series of benzofuran derivatives and tested them for antimicrobial activity against both gram-positive and gram-negative bacteria. Compounds similar to 5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde demonstrated minimum inhibitory concentrations (MIC) comparable to clinically used antimicrobial agents . -

Anticancer Properties

Research has also focused on the anticancer potential of benzofuran derivatives. For instance, compounds derived from benzofurans were evaluated against human ovarian cancer cell lines, showing significant cytotoxicity . The unique functional groups present in 5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde could contribute to similar therapeutic effects. -

Oxidative Stress Studies

The compound's ability to act as an antioxidant has been investigated, linking it to protective effects against oxidative stress-related diseases . This property suggests its utility in developing supplements or pharmaceuticals aimed at mitigating oxidative damage.

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzofuran ring and methylsulfanyl group may also interact with biological membranes and receptors, modulating their function and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data Tables

Table 1: Structural and Reactivity Comparison

Key Research Findings

- The methylsulfanyl group’s lability enables rapid functionalization, outperforming methoxy or phenyl substituents in nucleophilic substitution reactions.

- Oxidation of methylsulfanyl to sulfone derivatives (e.g., in ) expands utility in designing redox-active molecules.

- Substituent position (5 vs. 7) significantly affects electronic properties and biological interactions, as seen in docking studies.

Biological Activity

5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde features a benzofuran moiety with a methylsulfanyl group and an aldehyde functional group. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Antifungal Activity

Research has indicated that compounds containing the benzofuran structure exhibit promising antifungal properties. A study evaluating various derivatives, including those similar to 5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde, demonstrated significant activity against fungal strains such as Fusarium oxysporum (FOX). The structure-activity relationship revealed that specific substituents can enhance antifungal potency, suggesting that the methylsulfanyl group may contribute positively to this activity .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde | TBD | Active against FOX |

| Control (Nystatin) | 23 | Reference |

Antioxidant and Anti-inflammatory Properties

The compound has also been investigated for its antioxidant and anti-inflammatory activities. In vitro assays demonstrated that benzofuran derivatives can reduce oxidative stress markers and inhibit inflammatory pathways. These findings suggest potential therapeutic applications in conditions characterized by oxidative damage and inflammation .

Synthesis and Evaluation

A notable study synthesized various benzofuran derivatives, including 5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde, through optimized reaction conditions. The resulting compounds were subjected to biological testing, revealing that certain modifications to the benzofuran core significantly enhanced biological activity .

Example of Synthesis:

The synthesis involved a multi-step process starting from commercially available precursors, utilizing reactions such as Sonogashira coupling and subsequent transformations to yield the desired product with satisfactory yields (e.g., 77% overall yield for related structures) .

Cytotoxicity Studies

In addition to antifungal properties, cytotoxicity assays have shown that some benzofuran derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to 5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde exhibited IC50 values in the low micromolar range against HepG-2 and MCF7 cell lines, indicating their potential as anticancer agents .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HepG-2 | 0.71 | 5-fluorouracil |

| MCF7 | 1.39 | 5-fluorouracil |

Q & A

Q. What are the established synthetic routes for 5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or oxidation of benzofuran precursors. A common method involves reacting 5-mercaptobenzofuran derivatives with methyl iodide under basic conditions (e.g., NaH/THF) to introduce the methylsulfanyl group, followed by formylation using Vilsmeier-Haack conditions (POCl₃/DMF). Yield optimization requires precise control of temperature (0–5°C for substitution, 80°C for formylation) and stoichiometric ratios (1:1.2 substrate-to-methyl iodide). Impurities often arise from over-oxidation or incomplete substitution, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and methylsulfanyl group (δ 2.5–2.7 ppm for –SCH₃). Aromatic protons in the benzofuran ring appear between δ 6.8–7.5 ppm.

- FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (C–S stretch).

- LC-MS : Molecular ion [M+H]⁺ at m/z 196.03 (calculated for C₁₀H₈O₂S). Validation against reference spectra from PubChem or CAS databases is critical .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate degradation via oxidation of the methylsulfanyl group or aldehyde hydration. Recommendations:

- Short-term : Store at –20°C in anhydrous DMSO or acetonitrile (≤1 week).

- Long-term : Lyophilized powder under inert gas (argon) at –80°C (≥6 months). Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example:

- Electrophilicity Index : The aldehyde group (electrophilic center) can be modified to improve binding affinity.

- Molecular Docking : Simulations with target enzymes (e.g., cytochrome P450) reveal steric and electronic compatibility. Substituents at the 3-position of the benzofuran ring show improved docking scores in antimicrobial studies .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

Q. What reaction mechanisms explain unexpected byproducts during synthesis?

Byproducts like 5-(methylsulfonyl) derivatives form via over-oxidation of the methylsulfanyl group. Mechanistic insights:

- Oxidation Pathways : Trace oxygen or peroxides in solvents accelerate sulfoxide/sulfone formation.

- Kinetic Control : Lowering reaction temperature (<0°C) and using antioxidants (e.g., BHT) suppress oxidation.

- Isolation Techniques : Centrifugal partition chromatography (CPC) effectively separates sulfoxide impurities .

Methodological Tables

Q. Table 1. Comparative Yields for Synthetic Routes

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | NaH/THF | 0–5 | 68 | 92 |

| Vilsmeier-Haack | POCl₃/DMF | 80 | 75 | 89 |

| One-Pot Oxidation | H₂O₂/AcOH | 25 | 42 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.